(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid
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Overview
Description
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is an organic compound that features a pyrimidine ring substituted with an amino group at the 2-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyrimidine.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone, followed by oxidation.
Reaction Conditions: The reactions are generally carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and at temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid may involve large-scale batch or continuous flow processes. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems are often employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated acids or alcohols.
Scientific Research Applications
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the acrylic acid moiety can participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-boronic acid: This compound shares the pyrimidine ring structure but has a boronic acid group instead of an acrylic acid moiety.
2-Aminopyrimidine-5-carboxylic acid: Similar to (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid but with a carboxylic acid group at the 5-position.
Uniqueness
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-aminopyrimidin-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSKJFUYGWSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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